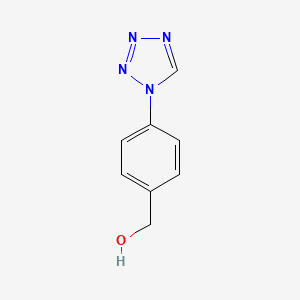
H-Gly-DL-Pro-AMC.TsOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Gly-DL-Pro-AMC.TsOH, also known as Glycyl-DL-Prolyl-7-amido-4-methylcoumarin p-toluenesulfonate, is a synthetic compound widely used in biochemical research. It is a fluorogenic substrate for dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and immune regulation. The compound is particularly valuable for its ability to emit fluorescence upon enzymatic cleavage, making it a useful tool in various assays and studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-DL-Pro-AMC.TsOH typically involves the following steps:
Coupling Reaction: Glycyl and DL-Prolyl are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM).
Fluorogenic Labeling: The coupled dipeptide is then reacted with 7-amido-4-methylcoumarin (AMC) under basic conditions to form the fluorogenic substrate.
Salt Formation: The final product is converted to its p-toluenesulfonate salt form by reacting with p-toluenesulfonic acid (TsOH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
H-Gly-DL-Pro-AMC.TsOH undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by DPP-IV, resulting in the release of AMC, which emits fluorescence.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical applications.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis is typically carried out in a buffer solution at physiological pH (around 7.4) and temperature (37°C).
Oxidation and Reduction: These reactions may involve reagents such as hydrogen peroxide (H₂O₂) for oxidation or sodium borohydride (NaBH₄) for reduction.
Major Products
The primary product of enzymatic hydrolysis is AMC, which is highly fluorescent and can be easily detected using fluorescence spectroscopy.
Wissenschaftliche Forschungsanwendungen
H-Gly-DL-Pro-AMC.TsOH has a wide range of applications in scientific research:
Biochemistry: Used as a substrate to study the activity of DPP-IV and other proteases.
Medicine: Employed in assays to screen for DPP-IV inhibitors, which are potential therapeutic agents for type 2 diabetes.
Cell Biology: Utilized in cell-based assays to monitor enzyme activity and cellular processes.
Pharmacology: Helps in the development and testing of new drugs targeting DPP-IV and related enzymes.
Wirkmechanismus
H-Gly-DL-Pro-AMC.TsOH exerts its effects through the following mechanism:
Enzymatic Cleavage: DPP-IV cleaves the dipeptide bond in this compound, releasing AMC.
Fluorescence Emission: The released AMC emits fluorescence, which can be measured to determine enzyme activity.
Molecular Targets: The primary molecular target is DPP-IV, but the compound can also interact with other proteases.
Vergleich Mit ähnlichen Verbindungen
H-Gly-DL-Pro-AMC.TsOH is unique in its high sensitivity and specificity for DPP-IV. Similar compounds include:
Gly-Pro-AMC: Another fluorogenic substrate for DPP-IV with similar properties.
Z-Gly-Pro-AMC: A variant with a different protecting group, offering slightly different reactivity.
Gly-Pro-4-nitroanilide: A chromogenic substrate for DPP-IV, which produces a color change instead of fluorescence.
Eigenschaften
Molekularformel |
C24H27N3O7S |
|---|---|
Molekulargewicht |
501.6 g/mol |
IUPAC-Name |
1-(2-aminoacetyl)-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C17H19N3O4.C7H8O3S/c1-10-7-16(22)24-14-8-11(4-5-12(10)14)19-17(23)13-3-2-6-20(13)15(21)9-18;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,7-8,13H,2-3,6,9,18H2,1H3,(H,19,23);2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
UPJXMGBMMLNPJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl (6S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13905336.png)
![2-[5-[(2,4-difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine](/img/structure/B13905341.png)


![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide](/img/structure/B13905362.png)

![4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13905374.png)
![4'-(Methylsulfonyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13905391.png)



![tert-butyl N-[(3-cyano-1-bicyclo[1.1.1]pentanyl)methyl]carbamate](/img/structure/B13905409.png)

